(R)-Piperazine-2-carbonitrile
CAS No.: 1217839-54-7
Cat. No.: VC0059423
Molecular Formula: C5H9N3
Molecular Weight: 111.148
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1217839-54-7 |
|---|---|
| Molecular Formula | C5H9N3 |
| Molecular Weight | 111.148 |
| IUPAC Name | (2R)-piperazine-2-carbonitrile |
| Standard InChI | InChI=1S/C5H9N3/c6-3-5-4-7-1-2-8-5/h5,7-8H,1-2,4H2/t5-/m0/s1 |
| Standard InChI Key | FXGJYEBAJZLAJX-YFKPBYRVSA-N |
| SMILES | C1CNC(CN1)C#N |
Introduction
Chemical Structure and Identification
Molecular Structure
(R)-Piperazine-2-carbonitrile consists of a six-membered piperazine ring (a heterocyclic compound with two nitrogen atoms at opposite positions) with a carbonitrile group (-C≡N) attached at the 2-position. The compound has one stereocenter at the carbon bearing the nitrile group, with the R configuration specifying the three-dimensional arrangement of atoms around this chiral center . The piperazine ring typically adopts a chair conformation, which is characteristic of six-membered rings with nitrogen atoms at the 1 and 4 positions.
Chemical Identifiers
The following table presents the key chemical identifiers for (R)-Piperazine-2-carbonitrile:
| Identifier | Value |
|---|---|
| CAS Number | 1217839-54-7 |
| Molecular Formula | C5H9N3 |
| Molecular Weight | 111.15 g/mol |
| IUPAC Name | (2R)-piperazine-2-carbonitrile |
| InChI | InChI=1S/C5H9N3/c6-3-5-4-7-1-2-8-5/h5,7-8H,1-2,4H2/t5-/m0/s1 |
| InChIKey | FXGJYEBAJZLAJX-YFKPBYRVSA-N |
| SMILES | C1CNC@HC#N |
| PubChem CID | 44630601 |
The compound has several synonyms, including (R)-Piperazine-2-carbonitrile, (2R)-Piperazine-2-carbonitrile, and 2-Piperazinecarbonitrile, (2R)- .
Physical and Chemical Properties
Computed Properties
Based on the available data, (R)-Piperazine-2-carbonitrile exhibits the following physical and chemical properties:
The negative XLogP3 value (-1) indicates that the compound is hydrophilic and likely has good water solubility . The presence of two hydrogen bond donors and three hydrogen bond acceptors suggests potential for hydrogen bonding interactions with other molecules or biological targets, which may be relevant for pharmaceutical applications.
Structural Characteristics
(R)-Piperazine-2-carbonitrile contains one defined atom stereocenter and zero undefined stereocenters . The compound has no rotatable bonds according to the computed properties, which indicates a relatively rigid structure . This rigidity may contribute to specific binding properties if the molecule is used in pharmaceutical research.
The topological polar surface area (TPSA) of 47.9 Ų suggests moderate polarity, which may influence its ability to cross biological membranes . The presence of the nitrile group (-C≡N) introduces a linear structural element with distinctive electronic properties, including a strong dipole moment, which can influence both the reactivity and bioactivity of the compound.
Related Compounds and Structural Analogs
Structural Relationships
According to database information, there are several compounds related to (R)-Piperazine-2-carbonitrile:
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3 compounds with the same connectivity
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8 compounds with the same parent and connectivity
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3 compounds with the same parent and exact structure
This suggests that (R)-Piperazine-2-carbonitrile belongs to a family of structurally related compounds that may share similar properties or applications.
Piperazine Derivatives in Medicinal Chemistry
Piperazine derivatives constitute an important class of compounds in medicinal chemistry. The piperazine ring structure provides a versatile scaffold for drug development, as evidenced by its presence in numerous pharmaceutical compounds .
The common pharmacological activity of piperazine derivatives as histamine receptor antagonists suggests that compounds like (R)-Piperazine-2-carbonitrile might also exhibit interactions with these or similar biological targets. The specific stereochemistry and nitrile functionality of (R)-Piperazine-2-carbonitrile may confer unique binding properties or reactivity that could be exploited in drug development or other applications.
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